Tert-butyl propargyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-prop-2-ynoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-5-6-8-7(2,3)4/h1H,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGSPXPODKLGRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428294 | |

| Record name | 3-tert-Butoxyprop-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16314-18-4 | |

| Record name | 3-tert-Butoxyprop-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl propargyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of tert-butyl propargyl ether?

An In-depth Technical Guide to the Chemical Properties and Reactivity of Tert-Butyl Propargyl Ether

Introduction: A Molecule of Dichotomous Reactivity

This compound, with the IUPAC name 3-(tert-butoxy)prop-1-yne, is a bifunctional organic compound that has garnered significant interest among researchers in organic synthesis and drug development.[1] Its utility stems from the orthogonal reactivity of its two key functional groups: a terminal alkyne and a tert-butyl ether. The terminal alkyne provides a reactive handle for a multitude of transformations, most notably cycloaddition reactions and metal-catalyzed couplings.[2] Concurrently, the tert-butyl group serves as a robust, sterically hindered protecting group for the propargyl alcohol, which can be selectively removed under specific acidic conditions.[3][4] This guide provides an in-depth exploration of the chemical properties, spectroscopic signature, and reactivity of this compound, offering field-proven insights for its application in complex synthetic challenges.

Molecular and Physical Profile

The structural arrangement of this compound dictates its physical characteristics and steric profile, which are crucial considerations in reaction design.

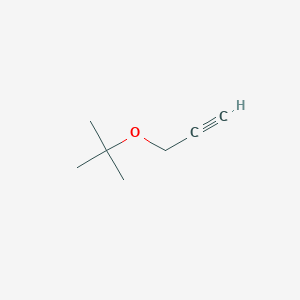

Caption: Molecular Structure of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16314-18-4 | [1][5][6] |

| Molecular Formula | C₇H₁₂O | [1] |

| Molecular Weight | 112.17 g/mol | Calculated |

| Appearance | Clear, light yellow liquid | [1] |

| Density | 0.835 g/mL | [6] |

| Boiling Point | ~117 °C | [7] |

| Flash Point | 20 °C (68 °F) | [6] |

| Refractive Index | 1.4170 to 1.4190 (at 20°C) | [1] |

Spectroscopic Characterization

A comprehensive understanding of the spectroscopic data is essential for reaction monitoring and product verification. The key diagnostic signals for this compound are summarized below.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Feature | Typical Chemical Shift / Wavenumber |

| ¹H NMR | -C(CH₃)₃ (tert-butyl) | ~1.2 ppm (singlet, 9H) |

| -O-CH₂- (methylene) | ~4.1 ppm (doublet, 2H) | |

| -C≡C-H (acetylenic) | ~2.4 ppm (triplet, 1H) | |

| ¹³C NMR | -C (CH₃)₃ | ~75 ppm |

| -C(C H₃)₃ | ~27 ppm | |

| -O-C H₂- | ~52 ppm | |

| -C ≡C-H | ~80 ppm | |

| -C≡C -H | ~74 ppm | |

| IR Spectroscopy | ≡C-H stretch | ~3300 cm⁻¹ (strong, sharp) |

| C≡C stretch | ~2120 cm⁻¹ (weak to medium) | |

| C-O stretch | ~1100-1200 cm⁻¹ (strong) | |

| Mass Spectrometry | [M-CH₃]⁺ | m/z 97 |

| [M-C(CH₃)₃]⁺ (base peak) | m/z 57 |

Expert Insights:

-

In ¹H NMR spectroscopy , the coupling between the acetylenic proton and the methylene protons is a key diagnostic feature, typically appearing as a triplet and a doublet, respectively, with a small J-coupling constant (~2.4 Hz).

-

The IR spectrum provides unambiguous evidence of the terminal alkyne.[8] A sharp, strong peak around 3300 cm⁻¹ for the ≡C-H stretch is characteristic and easily distinguished from broader O-H or N-H stretches.[9]

-

In mass spectrometry , the molecular ion is often weak or absent. The most prominent fragmentation pathway is the loss of the tert-butyl group to form a stable tert-butyl cation (m/z 57), which is frequently the base peak.[10][11] This facile fragmentation is a hallmark of tert-butyl ethers.

Chemical Properties and Reactivity

The reactivity of this compound can be logically dissected by considering the distinct functionalities of the terminal alkyne and the tert-butyl ether protecting group.

Reactions of the Terminal Alkyne

The acidic nature of the terminal alkyne proton and the high electron density of the triple bond make it the primary site of reactivity.

-

Deprotonation and Nucleophilic Attack: The acetylenic proton is weakly acidic (pKa ≈ 25) and can be removed by strong bases like organolithium reagents (e.g., n-BuLi) or sodium amide to generate a potent carbon nucleophile. This resulting acetylide is a versatile intermediate for forming new carbon-carbon bonds with various electrophiles, such as aldehydes, ketones, and alkyl halides.

-

Cycloaddition Reactions: this compound is an excellent substrate for cycloaddition reactions.

-

[3+2] Cycloadditions (Click Chemistry): It readily participates in copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles. This reaction is a cornerstone of "click chemistry" due to its high efficiency, mild reaction conditions, and exceptional functional group tolerance.

-

[2+3] and [2+5] Gold-Catalyzed Cycloadditions: Gold catalysts can activate the alkyne, facilitating cycloadditions with various partners. These reactions can proceed through gold carbenoid intermediates, leading to highly substituted vinylcyclopropane derivatives or other complex cyclic systems.[12]

-

-

Copper-Catalyzed Hydroboration: The molecule serves as a substrate in chemoselective and stereoselective preparations of vicinal diboronates or ether-functionalized internal vinylboronates through one-pot copper-catalyzed sequential hydroboration.[2]

The Tert-Butyl Ether as a Protecting Group

The tert-butyl ether group is valued for its stability across a wide range of synthetic conditions, including strongly basic, organometallic, and many redox reactions. Its primary role is to mask the hydroxyl functionality of propargyl alcohol.

-

Stability: The steric bulk of the tert-butyl group physically shields the ether oxygen, preventing nucleophilic attack. It is stable to nucleophiles, bases, and many oxidizing and reducing agents.

-

Deprotection (Cleavage): The removal of the tert-butyl group is its most critical reaction. This is almost exclusively achieved under acidic conditions. The mechanism relies on the formation of the highly stable tert-butyl carbocation.

Caption: Acid-Catalyzed Deprotection Mechanism of this compound.

Causality in Deprotection: The reaction is driven by the formation of the resonance-stabilized and inductively stabilized tertiary carbocation.[13] The released tert-butyl cation is then deprotonated, typically by the conjugate base of the acid catalyst, to form isobutylene gas, which evolves from the reaction mixture, driving the equilibrium forward.[13] A variety of acidic reagents can effect this transformation, including:

-

Trifluoroacetic acid (TFA) in dichloromethane.[13]

-

Aqueous phosphoric acid, an environmentally benign alternative.[3][4]

-

Lewis acids such as Zinc Bromide (ZnBr₂) in dichloromethane.[14]

Field-Proven Experimental Protocol: Deprotection

The following protocol for the acid-catalyzed deprotection of this compound represents a self-validating system, where successful execution yields a clean product identifiable by standard analytical methods.

Objective: To synthesize Propargyl Alcohol via acid-catalyzed cleavage of this compound.

Materials:

-

This compound (1 eq.)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA, 2-4 eq.)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Caption: Experimental Workflow for Deprotection of this compound.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Rationale: DCM is a good solvent for the starting material and is inert to the acidic conditions.

-

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Rationale: The initial protonation is exothermic. Cooling controls the reaction rate and minimizes potential side reactions.

-

-

Reagent Addition: Add trifluoroacetic acid (2.0-4.0 eq) dropwise to the stirred solution over 5-10 minutes.

-

Rationale: Dropwise addition prevents a rapid temperature increase. An excess of acid ensures the reaction goes to completion.

-

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Rationale: TLC provides a simple and effective way to track reaction progress, preventing unnecessary reaction time or premature work-up.

-

-

Quenching: Once the reaction is complete, carefully quench by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution (CO₂) ceases.

-

Rationale: This step neutralizes the excess TFA. It must be done slowly and cautiously due to vigorous gas evolution.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with fresh portions of DCM.

-

Rationale: This ensures complete recovery of the more polar product (propargyl alcohol) from the aqueous phase.

-

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Rationale: The brine wash removes bulk water, and the drying agent removes residual traces of water before solvent evaporation.

-

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude propargyl alcohol. Further purification can be achieved by distillation or column chromatography if necessary.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate care.[5][15]

-

Hazards: It is classified as highly flammable.[5][16] It causes skin, eye, and respiratory tract irritation.[5][16]

-

Handling: Use in a well-ventilated area, preferably a fume hood.[5] Keep away from heat, sparks, and open flames.[5][15] Use spark-proof tools and explosion-proof equipment.[5][16] Wear suitable protective clothing, gloves, and eye/face protection.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place designated as a flammables area.[5][16]

References

-

Material Safety Data Sheet - this compound, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

Chemical Properties of 4-Tert-butylphenyl propargyl ether (CAS 48144-15-6). (n.d.). Cheméo. Retrieved from [Link]

-

4-Tert-butylphenyl propargyl ether. (n.d.). NIST WebBook. Retrieved from [Link]

-

4-Tert-butylphenyl propargyl ether - IR Spectrum. (n.d.). NIST WebBook. Retrieved from [Link]

- Process for making propargyl ethers of hydroxyaromatic compounds. (1988). Google Patents.

-

Propargyl alcohol, TBDMS derivative. (n.d.). NIST WebBook. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

tert-Butyl peroxybenzoate mediated formation of 3-alkylated quinolines from N-propargylamines via a cascade radical addition/cyclization reaction. (2016). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

-

tert-Butyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. (2006). ResearchGate. Retrieved from [Link]

-

Deprotection of Silyl Ethers. (n.d.). Gelest Technical Library. Retrieved from [Link]

-

Show the steps necessary to synthesize t-butyl propyl ether by the Williamson ether. (n.d.). Homework.Study.com. Retrieved from [Link]

-

What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. (2017, November 19). Chemistry Stack Exchange. Retrieved from [Link]

-

tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Gold(I) catalysed cycloaddition reactions of propargyl substrates. (n.d.). NTNU. Retrieved from [Link]

-

1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. (2000). Semantic Scholar. Retrieved from [Link]

-

1-tert-Butyl-4-propargyloxy-benzene - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]

-

Spectroscopy of Ethers. (n.d.). OpenStax adaptation. Retrieved from [Link]

-

Cycloaddition Reactions in Organic Synthesis. (n.d.). Book. Retrieved from [Link]

-

The [3+2]Cycloaddition Reaction. (n.d.). Lecture notes. Retrieved from [Link]

-

FT-IR spectrum of tert-butyl... (n.d.). ResearchGate. Retrieved from [Link]

-

An Unexpected Cyclization Reaction of Tert-Butyl. (2012). Amanote Research. Retrieved from [Link]

-

Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. (2016). PubMed. Retrieved from [Link]

-

Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. (2017). ResearchGate. Retrieved from [Link]

-

Mass spectra of tert-butyldimethylsilyl ether derivatives of the major metabolite of prostaglandin F. (1996). PubMed. Retrieved from [Link]

Sources

- 1. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound | 16314-18-4 [chemicalbook.com]

- 3. tert-Butyl Ethers [organic-chemistry.org]

- 4. tert-Butyl Esters [organic-chemistry.org]

- 5. fishersci.com [fishersci.com]

- 6. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tert-Butyl ethyl ether(637-92-3) MS spectrum [chemicalbook.com]

- 12. Gold(I) catalysed cycloaddition reactions of propargyl substrates - Gold Catalysis in Organic Synthesis - NTNU [ntnu.edu]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. fishersci.com [fishersci.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Tert-Butyl Propargyl Ether (CAS 16314-18-4): A Technical Guide for Advanced Synthesis

Abstract

This technical guide provides an in-depth analysis of tert-butyl propargyl ether (CAS No. 16314-18-4), a versatile bifunctional reagent pivotal in contemporary organic synthesis and drug discovery. The molecule's unique structure, combining a sterically demanding tert-butyl ether with a reactive terminal alkyne, offers a distinct profile of stability and reactivity. This document will explore its synthesis, physicochemical properties, core applications—including its role as a key building block in "Click Chemistry" and as a stable protected form of propargyl alcohol—and detailed, field-tested protocols. The insights provided are tailored for researchers, medicinal chemists, and process development scientists seeking to leverage this reagent's capabilities in complex molecular construction.

Introduction and Molecular Overview

This compound, with the IUPAC name 3-(tert-butoxy)prop-1-yne, is an organic compound that has gained significant traction as a synthetic intermediate.[1] Its structure is characterized by two key functional groups: a terminal alkyne (propargyl group) and a tert-butyl ether. The terminal alkyne provides a reactive handle for a multitude of transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "Click Chemistry".[2][3]

Simultaneously, the tert-butyl group serves as a robust, acid-labile protecting group for the propargyl alcohol moiety.[4][5] This bulky group imparts steric hindrance, enhancing the compound's stability and influencing its reactivity.[1] Its utility spans from the introduction of propargyl fragments in the synthesis of complex natural products and active pharmaceutical ingredients (APIs) to the construction of novel materials and bioconjugates.

Physicochemical Properties & Safety Data

A comprehensive understanding of a reagent's physical properties and safety profile is a prerequisite for its effective and safe implementation in any experimental workflow.

Physical and Chemical Data Summary

The key properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 16314-18-4 | [6][7][8] |

| Molecular Formula | C₇H₁₂O | [6][8] |

| Molecular Weight | 112.17 g/mol | [1] |

| Appearance | Clear, colorless to light yellow liquid | [8][9] |

| Density | 0.835 g/cm³ | [10][11] |

| Boiling Point | ~117 °C | [9] |

| Flash Point | 20 °C (68 °F) | [10][11] |

| Refractive Index | 1.4170 to 1.4190 (at 20°C) | [8] |

| IUPAC Name | 3-(tert-butoxy)prop-1-yne | [8] |

| Synonyms | tert-Butyl 2-propynyl ether, 1-Propyne, 3-(1,1-Dimethylethoxy)- | [1][6] |

Safety, Handling, and Storage

Hazard Profile: this compound is classified as a highly flammable liquid and vapor.[7][12][13] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[7][12] Ingestion and inhalation may be harmful.[12] As with many ethers, there is a potential for explosive peroxides to form upon prolonged storage, especially in the presence of air and light.[9][14]

Handling Procedures:

-

Work in a well-ventilated area or a chemical fume hood.[7][15]

-

Use spark-proof tools and explosion-proof equipment.[7][12] All equipment must be properly grounded to prevent static discharge.[7][15]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][15]

-

Avoid contact with skin, eyes, and clothing.[12] In case of contact, rinse the affected area immediately and thoroughly with water for at least 15 minutes and seek medical attention.[7][15]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[7][15]

Storage Guidelines:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place designated as a flammables area.[7][15]

-

Refrigerated storage is often recommended.[6]

-

Keep away from incompatible materials such as strong oxidizing agents.[7]

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved via a modification of the Williamson ether synthesis, a robust and well-established method for forming ethers.

Synthetic Pathway: Williamson Ether Synthesis

The core principle involves the Sₙ2 reaction between an alkoxide and a primary alkyl halide. In this specific case, the bulky tert-butoxide is reacted with a propargyl halide. Due to the steric hindrance of the tert-butoxide, preparing it from tert-butanol and a strong base is the first step, followed by reaction with propargyl bromide or chloride.

Caption: Synthetic workflow for this compound via Williamson ether synthesis.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from tert-butanol and propargyl bromide.

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

tert-Butanol

-

Propargyl bromide (80% wt. solution in toluene)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Alkoxide Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (1.1 eq.). Suspend the NaH in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of tert-butanol (1.0 eq.) in anhydrous THF via the dropping funnel. Causality Note: Slow addition is critical to control the evolution of hydrogen gas.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases, indicating the complete formation of sodium tert-butoxide.

-

Sₙ2 Reaction: Cool the reaction mixture back to 0 °C. Add anhydrous DMF to the flask.

-

Slowly add propargyl bromide (1.1 eq.) via the dropping funnel. Causality Note: This reaction is exothermic; maintaining a low temperature minimizes side reactions.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Workup and Purification: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield pure this compound.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized product.

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Acetylenic proton (-C≡C-H ) | δ 2.2-2.4 ppm (t) |

| Methylene protons (-O-CH₂ -C≡CH) | δ 4.0-4.2 ppm (d) | |

| tert-Butyl protons (-C(CH₃ )₃) | δ 1.2-1.4 ppm (s) | |

| ¹³C NMR | t-Butyl carbons (-C (CH₃)₃) | δ ~75 ppm |

| t-Butyl methyl carbons (-C(C H₃)₃) | δ ~28 ppm | |

| Methylene carbon (-O-C H₂-C≡CH) | δ ~55 ppm | |

| Alkynyl carbons (-O-CH₂-C≡C H) | δ ~75 ppm, δ ~80 ppm | |

| IR | Terminal Alkyne C-H Stretch | 3250-3300 cm⁻¹ (strong, sharp) |

| Alkyne C≡C Stretch | 2100-2150 cm⁻¹ (weak to medium) | |

| C-O Ether Stretch | 1050-1150 cm⁻¹ (strong) | |

| sp³ C-H Stretch | 2850-3000 cm⁻¹ |

Note: Predicted NMR shifts are based on standard values for similar functional groups.[16] IR data is based on characteristic vibrational frequencies.[16][17]

Core Applications in Drug Discovery & Synthesis

The dual functionality of this compound makes it a strategic tool for medicinal chemists.

Key Building Block in Click Chemistry

The terminal alkyne is an ideal partner for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is renowned for its high efficiency, selectivity, mild reaction conditions, and broad functional group tolerance, making it a premier method for bioconjugation and the rapid assembly of compound libraries.[2] this compound allows for the facile introduction of a propargyl moiety, which can then be "clicked" with an azide-functionalized molecule to form a stable 1,2,3-triazole linkage.[3]

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Acid-Labile Protecting Group

The tert-butyl group is a well-established protecting group for alcohols.[4] It is exceptionally stable to a wide range of reaction conditions, including strongly basic, organometallic, and reductive/oxidative reagents.[18] This stability allows chemists to perform extensive modifications on other parts of a molecule without affecting the protected propargyl alcohol. The deprotection is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleave the ether bond to reveal the free hydroxyl group.[5][19] This orthogonal deprotection strategy is invaluable in multi-step synthesis.[5]

Versatile Intermediate for Further Functionalization

Beyond click chemistry, the terminal alkyne can participate in a variety of other carbon-carbon bond-forming reactions, including:

-

Sonogashira Coupling: Palladium-catalyzed coupling with aryl or vinyl halides.

-

Hydroboration: Addition of boranes across the triple bond to form vinylboronates.

-

Propargylation Reactions: The deprotonated alkyne can act as a nucleophile to attack electrophiles.[20]

Key Experimental Protocols

The following protocols are representative examples of how this compound is used in practice.

Protocol: General CuAAC "Click" Reaction

Objective: To conjugate this compound with benzyl azide to form a 1,2,3-triazole.

Materials:

-

This compound (1.0 eq.)

-

Benzyl azide (1.0 eq.)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq.)

-

Sodium ascorbate (0.10 eq.)

-

tert-Butanol/Water (1:1) solvent mixture

-

Dichloromethane (DCM)

Procedure:

-

In a vial, dissolve this compound and benzyl azide in the t-BuOH/H₂O mixture.

-

In a separate small vial, prepare a fresh solution of sodium ascorbate in water.

-

Add the copper(II) sulfate to the reaction mixture, followed by the sodium ascorbate solution. Causality Note: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt.

-

Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours, which can be monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting triazole product by column chromatography on silica gel.

Protocol: Deprotection of the tert-Butyl Group

Objective: To cleave the tert-butyl ether and generate propargyl alcohol.

Materials:

-

This compound (1.0 eq.)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Dissolve this compound in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA, ~5-10 eq.). Causality Note: TFA is a strong acid that protonates the ether oxygen, facilitating the elimination of the stable tert-butyl cation.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.

-

Separate the layers and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure to yield propargyl alcohol.

Conclusion

This compound stands out as a highly valuable and strategic reagent in modern chemical synthesis. Its unique combination of a stable, sterically hindered protecting group and a versatile terminal alkyne provides chemists with a reliable tool for complex molecular engineering. From its central role in the robust and efficient "Click Chemistry" paradigm to its utility as a stable precursor for propargyl alcohol, this compound facilitates the construction of novel therapeutics, advanced materials, and sophisticated molecular probes. The protocols and data presented in this guide serve as a practical foundation for researchers aiming to incorporate this powerful building block into their synthetic programs.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%.

- Google Patents. (1988). WO1988009782A1 - Process for making propargyl ethers of hydroxyaromatic compounds.

- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.

- Thermo Fisher Scientific. (2009, July 20). SAFETY DATA SHEET - Ethyl tert-butyl ether.

- Fisher Scientific. (2009, October 14). SAFETY DATA SHEET - this compound.

-

NIST. (n.d.). 4-Tert-butylphenyl propargyl ether. In NIST Chemistry WebBook. Retrieved from [Link]

- Cioffi, A. G., et al. (2015). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 63(3), 255-266.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET - Propargyl Ether.

-

Study.com. (n.d.). Show the steps necessary to synthesize t-butyl propyl ether by the Williamson ether. Retrieved from Study.com. [Link]

-

ResearchGate. (2015, July 16). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?. Retrieved from ResearchGate. [Link]

-

Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from Interchim website. [Link]

-

Wikipedia. (n.d.). Protecting group. Retrieved from Wikipedia. [Link]

-

Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from Chemistry LibreTexts. [Link]

-

NIST. (n.d.). 4-Tert-butylphenyl propargyl ether. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from Organic Chemistry Portal. [Link]

- Fisher Scientific. (n.d.). This compound, 98% 5 g.

-

PubMed. (2020). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. Retrieved from PubMed. [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from Chemistry LibreTexts. [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from MDPI. [Link]

- Thermo Fisher Scientific. (n.d.). This compound, 98% 100 g.

Sources

- 1. CAS 16314-18-4: tert-butyl prop-2-yn-1-yl ether [cymitquimica.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. interchim.fr [interchim.fr]

- 4. learninglink.oup.com [learninglink.oup.com]

- 5. Protecting group - Wikipedia [en.wikipedia.org]

- 6. This compound | 16314-18-4 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. H53480.14 [thermofisher.com]

- 11. H53480.22 [thermofisher.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 4-Tert-butylphenyl propargyl ether [webbook.nist.gov]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. tert-Butyl Ethers [organic-chemistry.org]

- 20. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks [mdpi.com]

Introduction: The Strategic Value of tert-Butyl Propargyl Ether

An In-depth Technical Guide to the Synthesis of tert-Butyl Propargyl Ether

This compound is a versatile chemical intermediate characterized by a terminal alkyne and a sterically demanding tert-butyl ether group.[1] This unique structure makes it a valuable building block in organic synthesis, particularly in the preparation of complex molecules for pharmaceutical and materials science applications. Its terminal alkyne moiety is amenable to a wide range of transformations, including click chemistry, hydroboration, and C-C bond-forming reactions, while the tert-butyl group serves as a robust, non-reactive protecting group for the propargylic oxygen, stable to a variety of reaction conditions where other ethers might fail.[1]

However, the synthesis of this compound is not without its challenges. The inherent reactivity of the reagents and the potential for competing side reactions, primarily elimination, necessitate a careful and well-considered synthetic strategy. This guide provides a detailed exploration of the principal synthetic pathways, focusing on the underlying mechanistic principles, practical experimental considerations, and safety protocols essential for successful and safe execution in a research environment.

Primary Pathway: The Williamson Ether Synthesis

The most prevalent and strategically sound method for preparing this compound is the Williamson ether synthesis. This classic reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion.[2][3] For the target molecule, two theoretical retrosynthetic disconnections exist:

-

Route A: Reaction of a tert-butoxide salt with a propargyl halide.

-

Route B: Reaction of a propargyl alkoxide with a tert-butyl halide.

Causality Behind Route Selection: Why Route A Prevails

A rigorous mechanistic analysis unequivocally favors Route A. The Williamson ether synthesis is governed by the SN2 mechanism, which involves a backside attack by the nucleophile on the carbon bearing the leaving group.[2][3] This mechanism is highly sensitive to steric hindrance at the electrophilic carbon.

-

In Route A , the electrophile is a propargyl halide (e.g., propargyl bromide). As a primary halide, its electrophilic carbon is sterically accessible, allowing the tert-butoxide nucleophile to approach and displace the halide leaving group effectively.[3][4]

-

In Route B , the electrophile would be a tert-butyl halide. This is a tertiary halide, and the extreme steric congestion around the electrophilic carbon completely prevents the backside attack required for an SN2 reaction.[2][3] Instead, the propargyl alkoxide, being a strong base, would abstract a proton from a methyl group of the tert-butyl halide, leading exclusively to an elimination (E2) reaction and forming isobutylene gas as the major product.[5][6][7]

Therefore, any practical synthesis must proceed via the reaction of tert-butoxide with a primary propargyl halide.

Mechanism of the Williamson Ether Synthesis (Route A)

The reaction is a concerted, one-step process where the tert-butoxide ion acts as the nucleophile, attacking the primary carbon of the propargyl halide and displacing the halide ion.

Caption: SN2 mechanism for this compound synthesis.

Experimental Protocols & Field-Proven Insights

Protocol 1: Standard Williamson Synthesis (Anhydrous Conditions)

This protocol is the traditional approach, emphasizing the exclusion of water to prevent the protonation of the highly basic tert-butoxide.

Core Directive: The success of this reaction hinges on maintaining an inert and anhydrous environment. Potassium tert-butoxide is extremely reactive towards water and atmospheric moisture.[8][9]

Reagents & Equipment:

-

Potassium tert-butoxide (KOtBu)

-

Propargyl bromide (80% solution in toluene is common) or Propargyl chloride

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

-

Schlenk line or glovebox for inert atmosphere

-

Dry glassware (oven-dried and cooled under vacuum or inert gas)

-

Magnetic stirrer, dropping funnel, and thermometer

Step-by-Step Methodology:

-

System Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet.

-

Reagent Charging: Under a positive pressure of inert gas, charge the flask with anhydrous THF (approx. 10 mL per 1 g of KOtBu). Add potassium tert-butoxide (1.1 equivalents) to the solvent.

-

Temperature Control: Cool the resulting suspension to 0 °C using an ice-water bath. This is critical to dissipate the heat generated during the initial phase of the exothermic reaction.

-

Substrate Addition: Add propargyl bromide (1.0 equivalent) to the dropping funnel and dilute with a small amount of anhydrous THF. Add the propargyl bromide solution dropwise to the stirred KOtBu suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for 12-16 hours to ensure complete conversion.

-

Work-up & Isolation:

-

Carefully quench the reaction by slowly adding cold water.

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers and wash sequentially with water and brine to remove inorganic salts and residual DMF (if used).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification: The crude product is typically a volatile liquid. Purify by fractional distillation under reduced pressure to obtain pure this compound.

Protocol 2: Phase-Transfer Catalysis (PTC) Approach

This modern variation offers significant operational advantages by avoiding strictly anhydrous conditions, making it more scalable and environmentally benign.[10] A phase-transfer catalyst shuttles the reactive anion from an aqueous or solid phase into the organic phase where the reaction occurs.[11][12]

Core Directive: The efficiency of the PTC system relies on the ability of the catalyst to effectively transport the alkoxide or hydroxide ion across the phase boundary. Tetrabutylammonium bromide (TBAB) is a common and effective choice.[13]

Reagents & Equipment:

-

Potassium hydroxide (KOH) flakes or 50% aqueous solution

-

tert-Butanol

-

Propargyl chloride or bromide

-

Tetrabutylammonium bromide (TBAB)

-

Organic solvent (e.g., Toluene, Dichloromethane)

-

Standard laboratory glassware with efficient stirring (mechanical stirrer recommended for larger scales)

Step-by-Step Methodology:

-

System Preparation: In a round-bottom flask equipped with a condenser and a mechanical stirrer, combine toluene, tert-butanol (1.5 equivalents), and TBAB (0.05 equivalents).

-

Base Addition: Add solid potassium hydroxide flakes (2.0 equivalents). The tert-butanol reacts in situ with KOH to form potassium tert-butoxide.

-

Substrate Addition: Add propargyl chloride (1.0 equivalent) to the vigorously stirred mixture.

-

Reaction Conditions: Heat the mixture to 40-50 °C and stir vigorously for 4-6 hours. The progress can be monitored by TLC or GC-MS.

-

Work-up & Isolation:

-

Cool the reaction to room temperature and filter to remove inorganic salts.

-

Wash the filtrate with water to remove the catalyst and any remaining base.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

-

-

Purification: Purify the crude product by vacuum distillation.

Caption: Phase-Transfer Catalysis (PTC) cycle for ether synthesis.

Alternative Pathway: Acid-Catalyzed Alkylation

An alternative strategy, analogous to the industrial production of MTBE, involves the acid-catalyzed addition of an alcohol to an olefin.[14][15] In this case, propargyl alcohol reacts with isobutylene.

Core Directive: This method hinges on the formation of a stable tert-butyl carbocation from isobutylene under strongly acidic conditions, which is then trapped by the nucleophilic propargyl alcohol.

Mechanism:

-

Carbocation Formation: Isobutylene is protonated by a strong acid catalyst (e.g., sulfuric acid, or a solid acid resin like Amberlyst-15) to generate the tertiary carbocation.

-

Nucleophilic Attack: The hydroxyl oxygen of propargyl alcohol attacks the electrophilic carbocation.

-

Deprotonation: A weak base (e.g., another molecule of alcohol) removes the proton from the oxonium ion intermediate, yielding the final ether product and regenerating the acid catalyst.

Caption: Mechanism for acid-catalyzed synthesis of this compound.

Advantages: Avoids the use of pyrophoric bases and highly toxic propargyl halides. Disadvantages: Requires handling of corrosive acids and a pressurized system for gaseous isobutylene. Risk of isobutylene polymerization and other side reactions is significant.

Data & Pathway Comparison

| Feature | Williamson Synthesis (Anhydrous) | Williamson Synthesis (PTC) | Acid-Catalyzed Alkylation |

| Key Reagents | Potassium tert-butoxide, Propargyl halide | KOH, tert-Butanol, Propargyl halide | Propargyl alcohol, Isobutylene |

| Catalyst | None (stoichiometric base) | Tetrabutylammonium Bromide (TBAB) | H₂SO₄ or Amberlyst-15 |

| Solvent | Anhydrous THF, DMF | Toluene, CH₂Cl₂ | Excess alcohol or inert solvent |

| Conditions | 0 °C to RT, inert atmosphere | 40-50 °C, vigorous stirring | Low temperature, acidic |

| Pros | High yield, well-established | Operationally simple, no inert atmosphere | Avoids strong bases/toxic halides |

| Cons | Requires strict anhydrous/inert conditions | Catalyst removal required | Risk of polymerization, requires acid |

Critical Safety & Handling Protocols

Safe execution requires a thorough understanding of the hazards associated with the primary reagents.

| Reagent | Key Hazards | Mandatory Handling Precautions |

| Potassium tert-butoxide | Flammable solid, corrosive, reacts violently with water, air/moisture sensitive.[8][9][16][17][18] | Handle exclusively under an inert atmosphere (glovebox or Schlenk line).[8][9] Wear full PPE, including chemical-resistant gloves and safety glasses.[9][16] Keep away from ignition sources.[17] |

| Propargyl Bromide/Chloride | Highly toxic, lachrymator (tear-inducing), flammable, potentially explosive (shock and heat sensitive).[19][20][21][22][23] | Always handle in a certified chemical fume hood.[19][22] Avoid heat, shock, and friction.[20][21] Store in a cool, well-ventilated area away from incompatible materials.[22] |

| Isobutylene | Extremely flammable gas.[24] | Use in a well-ventilated area with appropriate gas handling equipment. Eliminate all ignition sources. |

| Potassium Hydroxide (KOH) | Corrosive, causes severe skin and eye burns. | Wear appropriate PPE, including gloves and chemical splash goggles. Avoid creating dust if using solid form. |

Conclusion and Recommendations

For the laboratory-scale synthesis of this compound, the Williamson ether synthesis remains the most reliable and high-yielding method . The choice between the standard anhydrous protocol and the phase-transfer catalysis approach depends on available equipment and scale.

-

For smaller-scale research purposes where rigorous inert atmosphere techniques are readily available, the standard anhydrous protocol offers excellent control and purity.

-

For larger-scale preparations or in environments where anhydrous setups are less practical, the Phase-Transfer Catalysis (PTC) method is highly recommended. It is safer, more robust, requires less specialized equipment, and is generally more "green" by avoiding the need for large volumes of anhydrous solvents.

The acid-catalyzed route, while mechanistically interesting, presents significant practical challenges related to side reactions and the handling of isobutylene, making it a less favorable option for most research applications.

References

- UGA Research Safety, Potassium tert-butoxide Safety Sheet. University of Georgia.

- Loba Chemie, POTASSIUM TERT-BUTOXIDE EXTRA PURE Safety D

- Thermo Fisher Scientific, Potassium tert-butoxide SAFETY D

- CymitQuimica, Potassium tert-butoxide Safety D

- Sigma-Aldrich, Potassium tert-butoxide - Safety D

- Tokyo Chemical Industry, Propargyl Bromide SAFETY D

- CymitQuimica, Propargyl Bromide (80% in Toluene)

-

Wikipedia, Williamson ether synthesis. [Link]

- Santa Cruz Biotechnology, Propargyl chloride Safety D

- UGA Research Safety, Propargyl Bromide Standard Oper

-

Master Organic Chemistry, The Williamson Ether Synthesis. (2014-10-24). [Link]

- Google Patents, Process for making propargyl ethers of hydroxyarom

- Fluorochem, Propargyl bromide (80% in toluene)

-

Homework.Study.com, Write the mechanism for the Williamson ether synthesis of tert-butyl propyl ether. [Link]

-

Chemistry Steps, Williamson Ether Synthesis. [Link]

- Journal For Basic Sciences, PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.

-

Homework.Study.com, Show the steps necessary to synthesize t-butyl propyl ether by the Williamson ether. [Link]

-

TSI Journals, Phase-transfer catalysis: A general green tactic in heterocyclic synthesis. [Link]

- Publications of the IAS Fellows, Phase Transfer C

-

Dalal Institute, Phase Transfer Catalysis. [Link]

- Google Patents, Production of methyl tertiary butyl ether

-

OSTI.gov, Synthesis of methyl tert-butyl ether catalyzed by acidic ion-exchange resins. Influence of the proton activity. (1995-11-30). [Link]

-

Master Organic Chemistry, Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. (2011-10-29). [Link]

-

Organic Syntheses Procedure, An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. [Link]

- Books, Journals & Research, METHYL-TERT-BUTYL-ETHER SYNTHESIS REACTOR MODELLING AND OPTIMIZ

- Google Patents, Process for the production of methyl tert-butyl ether.

-

Chemistry LibreTexts, 8.1: General Features of Elimination. (2019-09-20). [Link]

Sources

- 1. This compound | 16314-18-4 [chemicalbook.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. homework.study.com [homework.study.com]

- 6. homework.study.com [homework.study.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

- 10. fzgxjckxxb.com [fzgxjckxxb.com]

- 11. repository.ias.ac.in [repository.ias.ac.in]

- 12. dalalinstitute.com [dalalinstitute.com]

- 13. tsijournals.com [tsijournals.com]

- 14. Synthesis of methyl tert-butyl ether catalyzed by acidic ion-exchange resins. Influence of the proton activity (Journal Article) | OSTI.GOV [osti.gov]

- 15. US4071567A - Process for the production of methyl tert-butyl ether - Google Patents [patents.google.com]

- 16. research.uga.edu [research.uga.edu]

- 17. lobachemie.com [lobachemie.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 20. static.cymitquimica.com [static.cymitquimica.com]

- 21. datasheets.scbt.com [datasheets.scbt.com]

- 22. research.uga.edu [research.uga.edu]

- 23. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 24. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to Tert-butyl Propargyl Ether: Properties, Synthesis, and Applications

Abstract: This guide provides an in-depth technical overview of tert-butyl propargyl ether, a key building block in modern organic synthesis. We will cover its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis via the Williamson ether synthesis, and explore its critical applications in drug development and materials science, with a particular focus on its role in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical knowledge of this versatile reagent.

Core Properties: Physicochemical and Spectroscopic Data

This compound, systematically named 3-(tert-butoxy)prop-1-yne, is a clear, light-yellow liquid at room temperature.[1] Its structure combines a sterically bulky tert-butyl group with a terminal alkyne functionality, making it a valuable and stable reagent. The terminal alkyne serves as a reactive handle for a variety of chemical transformations, most notably "click" chemistry.

Quantitative Data Summary

The essential physicochemical properties of this compound are summarized in the table below, compiled from authoritative chemical supplier and database sources.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₂O | [2][3][4] |

| Molecular Weight | 112.17 g/mol | [2][4][5] |

| CAS Number | 16314-18-4 | [1][2][3] |

| IUPAC Name | 3-(tert-butoxy)prop-1-yne | [1][3] |

| Appearance | Clear, light-yellow liquid | [1] |

| Boiling Point | 119 °C | [4][5] |

| Density | 0.835 g/cm³ | [4][5] |

| Refractive Index | 1.4170 - 1.4190 (at 20°C) | [1][4] |

| Flash Point | 20 °C (68 °F) | [4][5] |

Spectroscopic Profile for Structure Validation

Empirical confirmation of the successful synthesis and purity of this compound relies on standard spectroscopic techniques. The expected spectral features are as follows:

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear functional group identification. Key absorbances include a sharp, strong peak around 3300 cm⁻¹ corresponding to the ≡C-H terminal alkyne stretch, a weaker C≡C stretch near 2120 cm⁻¹ , and a strong C-O-C ether linkage stretch in the 1100-1150 cm⁻¹ region.[1][6]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is simple and diagnostic. It should exhibit three distinct signals:

-

A singlet at ~1.25 ppm integrating to 9H, representing the nine equivalent protons of the -C(CH₃)₃ group.

-

A triplet at ~2.40 ppm integrating to 1H, corresponding to the terminal acetylenic proton (≡C-H).

-

A doublet at ~4.10 ppm integrating to 2H, representing the methylene protons (-O-CH₂-C≡). The splitting of the methylene and acetylenic protons into a doublet and triplet, respectively, is due to a characteristic long-range (⁴J) coupling of approximately 2.4 Hz.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show five distinct resonances: the quaternary carbon of the tert-butyl group (~75 ppm), the methyl carbons (~27 ppm), the methylene carbon (~58 ppm), and the two sp-hybridized alkyne carbons (~74 ppm for the terminal ≡CH and ~80 ppm for the internal -C≡).

-

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 112 is expected. A prominent peak at m/z = 57, corresponding to the loss of the propargyloxy group to form the highly stable tert-butyl cation ([C(CH₃)₃]⁺), is a characteristic fragmentation pattern.[7]

Synthesis: The Williamson Ether Synthesis Approach

The most reliable and common method for preparing this compound is the Williamson ether synthesis, an Sₙ2 reaction between an alkoxide and an alkyl halide.[8][9]

Mechanistic Rationale and Choice of Reagents

For an unsymmetrical ether like this compound, two synthetic disconnections are possible:

-

Route A: Potassium tert-butoxide (a bulky strong base/nucleophile) + Propargyl halide (a primary halide).

-

Route B: Propargyl alkoxide (a strong base/nucleophile) + Tert-butyl halide (a tertiary halide).

Route B is mechanistically flawed and will fail to produce the desired ether. The reaction of a strong, sterically unhindered base like a propargyl alkoxide with a tertiary alkyl halide will overwhelmingly favor the E2 elimination pathway, yielding isobutylene gas as the major product instead of the desired ether.[9]

Therefore, Route A is the only viable pathway. The Sₙ2 reaction proceeds efficiently as the electrophilic carbon on the primary propargyl halide is sterically accessible to the incoming tert-butoxide nucleophile, minimizing the competing elimination reaction.

Caption: Workflow for the Williamson ether synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Potassium tert-butoxide (1.0 M solution in THF)

-

Propargyl bromide (80% w/w in toluene)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 100 mL of a 1.0 M solution of potassium tert-butoxide in THF (0.10 mol). Cool the flask to 0 °C in an ice-water bath.

-

Addition of Alkyl Halide: While stirring vigorously under a nitrogen atmosphere, add 8.9 g (0.075 mol) of propargyl bromide dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours to ensure the reaction goes to completion.

-

Workup and Extraction:

-

Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.

-

Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: The resulting crude oil can be purified by fractional distillation under atmospheric pressure (B.P. 119 °C) to yield pure this compound.[4][5] The purity should be confirmed by NMR and/or GC-MS.

Core Applications in Research and Drug Development

The terminal alkyne of this compound is its most valuable feature, making it a cornerstone reagent for the construction of complex molecules.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this compound is as an alkyne component in the CuAAC reaction—the most prominent example of "click chemistry".[10][11][12] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring by covalently linking the propargyl group to a molecule containing an azide functional group.

Causality and Advantages:

-

Bioorthogonality: Both the alkyne and azide functional groups are largely inert under biological conditions, allowing the reaction to proceed with high specificity in complex environments, including in living systems.[13]

-

Efficiency and Reliability: The reaction is high-yielding, fast, and forms only the desired regioisomer, simplifying purification.[14]

-

Modular Synthesis: In drug discovery, a core molecule functionalized with this compound can be rapidly "clicked" to a large library of azide-containing fragments. This modular approach dramatically accelerates the generation of new chemical entities for structure-activity relationship (SAR) studies.[10][13]

Caption: The role of this compound in a CuAAC "click" reaction.

Protecting Group Chemistry

The tert-butyl group can serve as a robust protecting group for propargyl alcohol. It is stable to a wide range of reaction conditions, particularly basic and organometallic reagents.[15] If necessary, the tert-butyl group can be cleaved under strong acidic conditions (e.g., trifluoroacetic acid) to deprotect the alcohol, although this is less common than its use as a click chemistry handle.[16]

Safety and Handling

This compound is a flammable liquid and poses several health hazards.[5][17][18][19]

-

Flammability: It has a low flash point of 20°C and is highly flammable.[4][5] Keep away from heat, sparks, and open flames. All equipment must be properly grounded to prevent static discharge.[18][19] Use spark-proof tools.[17]

-

Health Hazards: It is an irritant, causing skin, eye, and respiratory tract irritation.[17][18] May be harmful if inhaled or absorbed through the skin.[17]

-

Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19] An eyewash station and safety shower should be readily accessible.[17]

Conclusion

This compound is a deceptively simple molecule with significant utility in modern chemical research. Its combination of a stable ether linkage and a reactive terminal alkyne makes it an indispensable tool for researchers. A thorough understanding of its properties, synthesis via the mechanistically crucial Williamson ether synthesis pathway, and its powerful application in click chemistry enables scientists to leverage this reagent for the rapid and efficient construction of novel molecules for drug discovery, bioconjugation, and materials science.

References

-

Material Safety Data Sheet - this compound, 98%. Cole-Parmer. 17

-

4-Tert-butylphenyl propargyl ether. NIST WebBook.

-

This compound, 97%. Thermo Scientific Chemicals.

-

This compound, 97%. Fisher Scientific.

-

This compound. Coompo Research Chemicals.

-

This compound. ChemicalBook.

-

This compound, 98%. Thermo Scientific Chemicals.

-

SAFETY DATA SHEET - this compound. Fisher Scientific.

-

Chemical Properties of 4-Tert-butylphenyl propargyl ether (CAS 48144-15-6). Cheméo.

-

4-Tert-butylphenyl propargyl ether - Gas phase ion energetics data. NIST WebBook.

-

Process for making propargyl ethers of hydroxyaromatic compounds. Google Patents.

-

Propargyl alcohol, TBDMS derivative. NIST WebBook.

-

SAFETY DATA SHEET - Ethyl tert-butyl ether. Thermo Fisher Scientific.

-

This compound, 98%. Fisher Scientific.

-

SAFETY DATA SHEET - this compound. Fisher Scientific.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Show the steps necessary to synthesize t-butyl propyl ether by the Williamson ether. Homework.Study.com.

-

Dopfer, O. (2015). Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. ResearchGate.

-

Williamson Ether Synthesis. Chemistry Steps.

-

Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition – OpenStax adaptation.

-

Role of propargyl groups in copper-catalyzed click chemistry. Benchchem.

-

Methyl-tert-butyl ether ¹H NMR Spectrum. Human Metabolome Database.

-

1-tert-Butyl-4-propargyloxy-benzene. SpectraBase.

-

Alcohol (chemistry). Wikipedia.

-

tert-Butyl Ethers. Organic Chemistry Portal.

-

The Williamson Ether Synthesis. Master Organic Chemistry.

-

Williamson Ether Synthesis Lab Procedure. University of Missouri–St. Louis.

-

Show how you would use the Williamson ether synthesis to prepare... Pearson.

-

The Use of Click Chemistry in Drug Development Applications. DergiPark.

-

FT-IR spectrum of tert-butyl... ResearchGate.

-

Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC - NIH.

-

Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). MDPI.

-

Click Chemistry. TCI Chemicals.

-

Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group... PubMed.

-

The Growing Applications of Click Chemistry. ResearchGate.

-

Synthesis and Biological Evaluation of tert-Butyl Ester... PMC - PubMed Central.

-

Mass spectra of tert-butyldimethylsilyl ether derivatives... PubMed.

-

Application of tert-Butyl Silyl Ethers in Natural Product Synthesis. Benchchem.

-

Propargyl-PEG5-t-butyl ester. BroadPharm.

-

Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.

-

tert-Butyl ethyl ether MS spectrum. ChemicalBook.

Sources

- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound | 16314-18-4 - Coompo [coompo.com]

- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. tcichemicals.com [tcichemicals.com]

- 15. tert-Butyl Ethers [organic-chemistry.org]

- 16. Propargyl-PEG5-t-butyl ester, 1245823-50-0 | BroadPharm [broadpharm.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

Spectroscopic Unveiling of tert-Butyl Propargyl Ether: A Technical Guide

Introduction

In the landscape of modern chemical research and drug development, the precise structural elucidation of organic molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this analytical endeavor. This guide provides an in-depth technical exploration of the spectroscopic signature of tert-butyl propargyl ether, a versatile building block in organic synthesis. By dissecting its predicted NMR, IR, and Mass Spectra, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its structural characteristics and the methodologies to confirm them. This document moves beyond a mere listing of data, delving into the causality behind the spectral features and the experimental rationale, thereby providing a self-validating framework for analysis.

Molecular Structure and Spectroscopic Overview

This compound, with the chemical formula C₇H₁₂O, possesses a unique combination of functional groups: a bulky tert-butyl group, an ether linkage, and a terminal alkyne. This distinct assembly gives rise to a characteristic spectroscopic fingerprint.

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum is characterized by its simplicity, owing to the molecule's symmetry. The signals are predicted in a deuterated solvent like chloroform (CDCl₃).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | Singlet (s) | 9H | -C(CH ₃)₃ |

| ~2.40 | Triplet (t) | 1H | ≡C-H |

| ~4.10 | Doublet (d) | 2H | -O-CH ₂- |

Causality Behind the Chemical Shifts and Multiplicities:

-

The tert-Butyl Protons (δ ~1.25): The nine protons of the three methyl groups are chemically equivalent due to free rotation around the C-C single bonds. This results in a single, sharp signal. Their upfield chemical shift is characteristic of protons on sp³-hybridized carbons that are not adjacent to strongly electron-withdrawing groups.[1]

-

The Acetylenic Proton (δ ~2.40): The terminal alkyne proton is deshielded compared to alkane protons but shielded relative to vinylic protons. This is due to the magnetic anisotropy of the carbon-carbon triple bond, which creates a conical region of shielding along the bond axis.[2] This proton is coupled to the two methylene protons through four bonds (a long-range coupling), resulting in a triplet multiplicity (n+1 rule, where n=2).

-

The Methylene Protons (δ ~4.10): These protons are adjacent to an electronegative oxygen atom, which withdraws electron density and causes a significant downfield shift.[3] They are coupled to the single acetylenic proton, leading to a doublet multiplicity (n+1 rule, where n=1).

¹H NMR Predicted Splitting Pattern

Caption: Predicted ¹H NMR multiplicities for this compound.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~27.5 | -C(C H₃)₃ |

| ~58.0 | -O-C H₂- |

| ~74.0 | -C ≡CH |

| ~75.0 | -C (CH₃)₃ |

| ~80.0 | -C≡C H |

Expert Insights on Carbon Chemical Shifts:

-

The tert-Butyl Carbons: The three equivalent methyl carbons (-C(C H₃)₃) appear at a characteristic upfield position (~27.5 ppm). The quaternary carbon (-C (CH₃)₃) is shifted further downfield (~75.0 ppm) due to the ether linkage.

-

The Propargyl Carbons: The sp-hybridized carbons of the alkyne appear in a distinctive region of the spectrum.[4] The carbon bearing the proton (-C≡C H) is typically found around 80 ppm, while the carbon attached to the methylene group (-C ≡CH) is slightly upfield at around 74 ppm.

-

The Methylene Carbon: The carbon of the methylene group (-O-C H₂-) is deshielded by the adjacent oxygen atom and resonates at approximately 58.0 ppm.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary to obtain a good spectrum, especially for the quaternary carbon.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the alkyne and ether functionalities.

Predicted IR Absorption Bands and Interpretation

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3300 | Strong, Sharp | ≡C-H stretch | Terminal Alkyne |

| ~2970 | Strong | C-H stretch (sp³) | tert-Butyl |

| ~2120 | Weak to Medium | C≡C stretch | Alkyne |

| ~1190 | Strong | C-O-C stretch | Ether |

Causality of IR Absorptions:

-

≡C-H Stretch (~3300 cm⁻¹): This is a highly characteristic and diagnostic peak for terminal alkynes.[6][7] Its sharpness and high frequency are due to the strong bond and the light mass of the hydrogen atom attached to the sp-hybridized carbon.

-

C-H Stretch (sp³) (~2970 cm⁻¹): This strong absorption arises from the stretching vibrations of the C-H bonds in the tert-butyl group.

-

C≡C Stretch (~2120 cm⁻¹): The carbon-carbon triple bond stretch is typically weak in the IR spectrum due to the low change in dipole moment during the vibration, especially in more symmetrical alkynes.[8]

-

C-O-C Stretch (~1190 cm⁻¹): The asymmetric stretching of the C-O-C bond in the ether linkage gives rise to a strong absorption band in the fingerprint region of the spectrum.

Experimental Protocol for Liquid Sample IR Spectroscopy

-

Sample Preparation (Neat Liquid): Place a small drop of this compound onto a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin film of the liquid between the plates.[9]

-

Background Spectrum: Run a background spectrum with the empty salt plates in the beam path to account for any atmospheric and instrumental absorptions.

-

Sample Spectrum: Place the salt plate sandwich in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. Electron Ionization (EI) is a common technique for volatile organic compounds like this compound.[10]

Predicted Mass Spectrum and Fragmentation Analysis

The molecular ion peak (M⁺) for this compound is expected at a mass-to-charge ratio (m/z) of 112. However, due to the high energy of electron ionization, the molecular ion may be of low abundance. The fragmentation pattern will be dominated by cleavages that lead to stable carbocations.

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 112 | [C₇H₁₂O]⁺ | Molecular Ion (M⁺) |

| 97 | [M - CH₃]⁺ | Loss of a methyl radical |

| 57 | [C(CH₃)₃]⁺ | α-cleavage, formation of the stable tert-butyl cation (likely base peak) |

| 55 | [C₄H₇]⁺ | Rearrangement and loss of the tert-butoxy radical |

| 39 | [C₃H₃]⁺ | Propargyl cation |

Mechanistic Insights into Fragmentation:

-

α-Cleavage: The most favorable fragmentation pathway for ethers is cleavage of the bond alpha to the oxygen atom.[11][12] In this case, cleavage of the C-O bond will lead to the formation of the highly stable tert-butyl cation (m/z 57), which is expected to be the base peak in the spectrum.

-

Loss of a Methyl Group: The molecular ion can lose a methyl radical from the tert-butyl group to form a fragment at m/z 97.

-

Propargyl Cation Formation: Cleavage of the tert-butyl group can also lead to the formation of the propargyl cation (m/z 39).

Predicted Mass Spectrum Fragmentation

Caption: Key fragmentation pathways for this compound.

Experimental Protocol for Electron Ionization Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Conclusion

The spectroscopic analysis of this compound provides a clear and consistent picture of its molecular structure. The predicted ¹H and ¹³C NMR spectra reveal the distinct proton and carbon environments, while IR spectroscopy confirms the presence of the key ether and terminal alkyne functional groups. Mass spectrometry further corroborates the molecular weight and provides insight into the molecule's fragmentation behavior, which is dominated by the formation of the stable tert-butyl cation. By understanding the principles behind these spectroscopic techniques and following robust experimental protocols, researchers can confidently identify and characterize this important synthetic intermediate.

References

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

Tsujikawa, K., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

Organic Spectroscopy International. (2015, July 2). Mass Spectrum of Ethers. [Link]

-

YouTube. (2025, August 19). Mass Spectrometry of Aliphatic Ethers. [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?[Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

-